![molecular formula C24H29N3O2S B298526 5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298526.png)
5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
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Overview
Description
5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, commonly known as DABPT, is a thiazolidinone derivative that has gained significant attention in the scientific research community. DABPT is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DABPT is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. DABPT has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to disrupt the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
DABPT has been found to have various biochemical and physiological effects. Studies have shown that DABPT can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. DABPT has also been found to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using DABPT in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, DABPT has been found to have anti-tumor activity and can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using DABPT in lab experiments is that it can be difficult to synthesize and may not be readily available.
Future Directions
There are several future directions for research on DABPT. One area of research could be to further explore its potential use in cancer treatment and to develop more effective methods for synthesizing the compound. Additionally, further studies could be conducted to investigate the mechanism of action of DABPT and to identify potential targets for drug development. Finally, research could be conducted to explore the potential use of DABPT as an anti-inflammatory agent and to investigate its ability to inhibit the growth of bacteria and fungi.
Synthesis Methods
The synthesis of DABPT involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and diethylamine to form 4-(diethylamino)benzaldehyde. The resulting compound is then reacted with 3-propyl-2-thioxo-1,3-thiazolidin-4-one to form the thiazolidinone derivative. The final step involves the reaction of the thiazolidinone derivative with 4-methoxyaniline to form DABPT.
Scientific Research Applications
DABPT has been extensively studied for its potential use in cancer treatment. Studies have shown that DABPT has anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells. Additionally, DABPT has been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. DABPT has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
properties
Product Name |
5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
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Molecular Formula |
C24H29N3O2S |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29N3O2S/c1-5-16-27-23(28)22(17-18-8-12-20(13-9-18)26(6-2)7-3)30-24(27)25-19-10-14-21(29-4)15-11-19/h8-15,17H,5-7,16H2,1-4H3/b22-17-,25-24? |
InChI Key |
XHJFJIRLJHBZHC-OUUDUQSLSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=NC3=CC=C(C=C3)OC |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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